D-2-ammoniohexano-6-lactam

Description

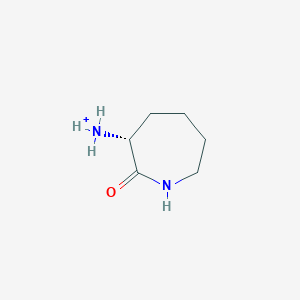

D-2-ammoniohexano-6-lactam is a cyclic amide derivative of the amino acid D-2-amino-6-oxohexanoic acid. It features a six-membered lactam ring formed by intramolecular cyclization between the α-amino group and the δ-carbonyl group. This compound is characterized by its D-configuration at the α-carbon, distinguishing it from its L-enantiomer and structurally related linear analogs.

Properties

Molecular Formula |

C6H13N2O+ |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

[(3R)-2-oxoazepan-3-yl]azanium |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/p+1/t5-/m1/s1 |

InChI Key |

BOWUOGIPSRVRSJ-RXMQYKEDSA-O |

SMILES |

C1CCNC(=O)C(C1)[NH3+] |

Isomeric SMILES |

C1CCNC(=O)[C@@H](C1)[NH3+] |

Canonical SMILES |

C1CCNC(=O)C(C1)[NH3+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-2-ammoniohexano-6-lactam (Enantiomeric Pair)

The L-enantiomer of 2-ammoniohexano-6-lactam shares the same lactam ring structure but differs in stereochemistry at the α-carbon (L-configuration vs. D-configuration). Key differences include:

- Biological Activity: The L-form is implicated in lysine metabolism pathways, particularly in collagen biosynthesis, where it acts as a precursor for crosslinking aldehydes.

- Stability: Both enantiomers exhibit similar thermal stability, but the D-form may resist enzymatic degradation in biological systems due to its non-natural configuration .

(S)-2-Amino-6-oxohexanoic Acid (Allysine)

Allysine, also known as (S)-2-amino-6-oxohexanoic acid, is a linear analog of D-2-ammoniohexano-6-lactam. Critical distinctions include:

- Structure: Allysine lacks the lactam ring, existing as a linear α-amino acid with a ketone group at the δ-position.

- Function: Allysine is a key intermediate in collagen and elastin crosslinking, serving as a substrate for lysyl oxidase. The lactam form, however, cannot participate in these redox reactions due to its cyclic structure .

- Solubility : Allysine is highly water-soluble (≥50 mg/mL), whereas the lactam’s cyclic structure reduces solubility (~10–20 mg/mL) .

2-Aminobenzamide Derivatives

- Electrophilic Reactivity: The lactam’s amide group is less reactive toward nucleophiles compared to aromatic 2-aminobenzamides, which exhibit enhanced resonance stabilization .

- Applications: 2-Aminobenzamides are used as fluorophores in glycan analysis, whereas lactams like this compound have niche roles in peptide mimetics or synthetic intermediates .

Data Table: Comparative Properties

| Property | This compound | L-2-ammoniohexano-6-lactam | (S)-2-Amino-6-oxohexanoic Acid (Allysine) |

|---|---|---|---|

| Molecular Formula | C₆H₁₀N₂O | C₆H₁₀N₂O | C₆H₉NO₃ |

| Molecular Weight | 142.16 g/mol | 142.16 g/mol | 159.14 g/mol |

| Structure | Cyclic amide | Cyclic amide | Linear α-amino acid |

| Solubility (H₂O) | ~10–20 mg/mL | ~10–20 mg/mL | ≥50 mg/mL |

| Biological Role | Synthetic intermediate | Collagen crosslink precursor | Collagen/elastin crosslink intermediate |

| Configuration | D (R) | L (S) | L (S) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.